4-((4-Chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-5-(4-methylpiperidin-1-yl)thiazole

NF-κB inhibition structure-activity relationship piperidine substitution

4-((4-Chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-5-(4-methylpiperidin-1-yl)thiazole (molecular formula C₁₇H₂₁ClN₂O₄S₃; MW ~449.0 g/mol) is a fully substituted, trisubstituted thiazole derivative bearing a 4-chlorophenylsulfonyl group at C4, an ethylsulfonyl group at C2, and a 4-methylpiperidin-1-yl moiety at C5 of the 1,3-thiazole core. The compound belongs to the broader class of sulfonylpiperidinyl-thiazoles, a scaffold validated across multiple therapeutic target families including NF-κB signaling inhibition, Cdc7 kinase inhibition, and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) modulation.

Molecular Formula C17H21ClN2O4S3
Molecular Weight 449.0 g/mol
Cat. No. B11408261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-5-(4-methylpiperidin-1-yl)thiazole
Molecular FormulaC17H21ClN2O4S3
Molecular Weight449.0 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=NC(=C(S1)N2CCC(CC2)C)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H21ClN2O4S3/c1-3-26(21,22)17-19-15(16(25-17)20-10-8-12(2)9-11-20)27(23,24)14-6-4-13(18)5-7-14/h4-7,12H,3,8-11H2,1-2H3
InChIKeyAXQNHFLKESTJLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((4-Chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-5-(4-methylpiperidin-1-yl)thiazole: Structural Identity, Physicochemical Profile, and Research-Grade Procurement Specifications


4-((4-Chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-5-(4-methylpiperidin-1-yl)thiazole (molecular formula C₁₇H₂₁ClN₂O₄S₃; MW ~449.0 g/mol) is a fully substituted, trisubstituted thiazole derivative bearing a 4-chlorophenylsulfonyl group at C4, an ethylsulfonyl group at C2, and a 4-methylpiperidin-1-yl moiety at C5 of the 1,3-thiazole core [1]. The compound belongs to the broader class of sulfonylpiperidinyl-thiazoles, a scaffold validated across multiple therapeutic target families including NF-κB signaling inhibition, Cdc7 kinase inhibition, and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) modulation [2][3]. It is supplied exclusively for research use (non-human, non-veterinary) at typical purities ≥95%, and its structural complexity—combining three distinct substitution vectors on a single thiazole nucleus—distinguishes it from mono- or disubstituted thiazole congeners in terms of potential polypharmacology and chemical biology probe utility [1].

Why 4-((4-Chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-5-(4-methylpiperidin-1-yl)thiazole Cannot Be Interchanged with Its Closest Structural Analogs


Within the trisubstituted thiazole chemical space, relatively minor structural perturbations produce disproportionate changes in target potency, selectivity, and physicochemical properties. The 4-methylpiperidine substituent at C5 of the target compound introduces a single methyl branch on the piperidine ring that is absent in the unsubstituted piperidine analog (1-{4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-yl}piperidine) and is regioisomerically distinct from the 3-methylpiperidine and 3,5-dimethylpiperidine variants . In the piperidinyl-thiazole NF-κB inhibitor series described by Leban et al., an apparently minor change from a piperidine to a piperazine substituent altered NF-κB reporter gene EC₅₀ by over 30-fold [1]. Similarly, the ethylsulfonyl group at C2 is not interchangeable with the methylsulfonyl variant; in the alkylsulfonyl-substituted thiazolide antiviral series, chain-length variation at the sulfonyl position directly modulated both antiviral potency and cytotoxicity windows [2]. These precedents establish that the precise substitution pattern of the target compound—4-chlorophenylsulfonyl at C4, ethylsulfonyl at C2, and 4-methylpiperidin-1-yl at C5—constitutes a unique chemotype whose biological and pharmacological properties cannot be inferred from or substituted by any single-position variant.

4-((4-Chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-5-(4-methylpiperidin-1-yl)thiazole: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Candidates


Positional Methyl Substitution on the Piperidine Ring: 4-Methyl vs. Unsubstituted Piperidine vs. 3,5-Dimethylpiperidine at Thiazole C5

The target compound bears a single 4-methyl substituent on the piperidine ring, whereas the closest commercially available structural analog (1-{4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-yl}piperidine) carries an unsubstituted piperidine, and a second analog (1-[4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-1,3-thiazol-5-yl]-3,5-dimethylpiperidine) carries geminal dimethyl groups at positions 3 and 5. In the Leban et al. (2007) piperidinyl-thiazole NF-κB inhibitor series, steric and electronic modulation of the piperidine substituent altered NF-κB reporter gene EC₅₀ values from 0.1 μM (optimal substitution) to >20 μM (suboptimal substitution), representing a >200-fold activity window driven solely by amine substituent variation [1]. The 4-methylpiperidine substitution confers a calculated cLogP increment of approximately +0.5 log units relative to the unsubstituted piperidine analog (estimated via ChemDraw), enhancing membrane permeability potential without the excessive lipophilicity and potential metabolic liability associated with the 3,5-dimethyl substitution pattern . No direct head-to-head biological data exist for the target compound vs. these specific comparators; the differentiation claim rests on established SAR trends within the piperidinyl-thiazole class [1].

NF-κB inhibition structure-activity relationship piperidine substitution

Ethylsulfonyl vs. Methylsulfonyl at C2: Implications for Metabolic Stability and Target Engagement in Thiazolide Scaffolds

The target compound features an ethylsulfonyl group at the C2 position of the thiazole ring, whereas a closely related analog (4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)-5-(piperidin-1-yl)thiazole) carries a methylsulfonyl group at the same position. In the alkylsulfonyl-substituted thiazolide class exemplified by nitazoxanide derivatives, the length of the alkyl chain on the sulfonyl group directly modulates both antiviral potency and the therapeutic window [1]. Patent US20120122939 explicitly demonstrates that 2-benzamido-5-alkylsulfonyl-thiazoles with ethylsulfonyl substitution exhibit differential antiviral activity compared to methylsulfonyl congeners against hepatitis virus [1]. Furthermore, the ethylsulfonyl group increases steric bulk and lipophilicity at C2 relative to methylsulfonyl, which may reduce susceptibility to hydrolytic cleavage compared to the methylsulfonyl variant—a property relevant for compounds intended for cellular assay use where intracellular residence time impacts apparent potency [2]. No direct comparative metabolic stability or potency data are available for the target compound vs. its methylsulfonyl analog; class-level SAR from the thiazolide antiviral literature provides the inferential basis for differentiation.

antiviral activity alkylsulfonyl thiazolides metabolic stability

Piperidinyl-Thiazole Scaffold Validation: NF-κB Pathway Inhibition with Nanomolar Potency Achievable Through Systematic SAR

The core piperidinyl-thiazole scaffold shared by the target compound was validated as an NF-κB inhibitor chemotype by Leban et al. (2007), who demonstrated that systematic medicinal chemistry optimization could improve activity from initial micromolar hits to potent nanomolar inhibitors (EC₅₀ = 0.1 μM for compound 11) [1]. The target compound incorporates the same piperidinyl-thiazole core but with a unique combination of two electron-withdrawing sulfonyl groups (4-chlorophenylsulfonyl and ethylsulfonyl) that is not represented in the Leban et al. compound set. In the QSAR model developed by Leban et al. (R² = 0.84, cross-validated Q² = 0.58, RMSEP = 0.34 log units), electron-withdrawing substituents on the thiazole ring were associated with improved NF-κB inhibitory activity [1]. The dual-sulfonyl substitution pattern of the target compound is predicted to confer stronger electron withdrawal than any single-sulfonyl analog in the Leban series, potentially translating to enhanced NF-κB inhibition, although this hypothesis remains experimentally untested [1][2]. The well-characterized NF-κB inhibitor SC75741 (EC₅₀ = 200 nM in A549 NF-κB reporter assay), which shares a piperidinyl-thiazole-carboxamide core but lacks the dual-sulfonyl motif, provides a relevant potency benchmark for the class .

NF-κB signaling anti-inflammatory antiviral host-target

4-Methylpiperidine-Containing Thiazoles Exhibit Documented Antimicrobial Activity: Class-Level Precedent from Naphthylthiazolylamine Derivatives

In a study by Tay et al. (2017), the compound 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl)thiazole—which shares the 4-methylpiperidine-thiazole substructure with the target compound—demonstrated a minimum inhibitory concentration (MIC) of 62.5 μg/mL against Pseudomonas aeruginosa, representing the most potent antibacterial activity within the tested series [1]. The same compound showed equipotent antifungal activity against Candida albicans and Candida glabrata compared to the reference agent ketoconazole [1]. While the target compound differs in substitution pattern (2-ethylsulfonyl-4-(4-chlorophenylsulfonyl) vs. 2-(4-methylpiperidine)-4-naphthyl), the shared 4-methylpiperidine-thiazole pharmacophoric element suggests potential antimicrobial utility that is structurally distinct from the 4-unsubstituted piperidine and 3,5-dimethylpiperidine analog series. The 4-methyl substituent on piperidine may contribute to enhanced membrane permeability relative to unsubstituted piperidine, as evidenced by the superior antimicrobial activity of the 4-methylpiperidine-bearing compound in the Tay et al. series compared to other amine-substituted congeners [1].

antimicrobial activity 4-methylpiperidine thiazole Pseudomonas aeruginosa

Trisubstituted Thiazole Scaffold as Cdc7 Kinase Inhibitor Template: Selectivity Over CDK2 and In Vivo Target Engagement

Reichelt et al. (2014) systematically explored trisubstituted thiazoles as Cdc7 kinase inhibitors and identified compound 74 as a potent, selective inhibitor that decreased MCM2 phosphorylation (direct Cdc7 substrate) both in vitro in HCT-116 cells and in vivo in tumor xenografts, with no detectable activity against the structural homolog CDK2 in the primary counter screen [1]. The target compound shares the trisubstituted thiazole core architecture with the Reichelt series—specifically, the presence of substituents at C2, C4, and C5 of the thiazole ring—but differentiates itself through the nature of those substituents: the Reichelt lead compounds predominantly feature amine/ether substituents, whereas the target compound introduces dual sulfonyl groups that are not represented in the Reichelt SAR exploration [1]. The Cdc7 inhibitor pharmacophore tolerates diverse C5-amine substituents, as demonstrated by the Reichelt SAR which explored piperidine, morpholine, and acyclic amine variants [1]. The 4-methylpiperidine at C5 of the target compound represents an unexplored amine within this pharmacophore space, and the dual-sulfonyl C2/C4 substitution provides a unique electronic environment for kinase hinge-region binding interactions [1][2]. The QSAR model developed by Ye et al. (based on the Reichelt dataset) provides a computational framework for predicting Cdc7 IC₅₀ values for novel trisubstituted thiazoles, though no prediction specific to the target compound has been published [2].

Cdc7 kinase cancer DNA replication kinase selectivity

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition Potential: Patent-Based Evidence for Sulfonyl-Thiazole Compounds in Wound Healing

International patent WO2004112784A1 (filed 2004) claims the use of thiazole compounds bearing sulfonyl, chloro, ethyl, and amino/piperidinyl substituents as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for promoting wound healing [1]. The generic Markush structure of this patent encompasses the target compound's substitution pattern, which includes a 4-chlorophenyl moiety, an ethylsulfonyl group, and a piperidine-based amine—all features explicitly recited in the claimed chemical space [1]. In the broader 11β-HSD1 inhibitor field, thiazole-based inhibitors have achieved IC₅₀ values as low as 96 nM with >200-fold selectivity over the type 2 isozyme (11β-HSD2), establishing the thiazole scaffold as a validated template for 11β-HSD1 drug discovery [2]. The target compound's dual-sulfonyl substitution pattern distinguishes it from the mono-sulfonyl thiazole 11β-HSD1 inhibitors more commonly described in the literature, potentially altering both potency and isozyme selectivity relative to reference inhibitors [1][2]. Carbenoxolone, a non-selective clinical 11β-HSD inhibitor, provides a baseline for comparison (IC₅₀ in the low micromolar range for 11β-HSD1) against which more selective thiazole-based inhibitors are benchmarked [2].

11β-HSD1 inhibition wound healing glucocorticoid modulation

Recommended Research and Procurement Application Scenarios for 4-((4-Chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-5-(4-methylpiperidin-1-yl)thiazole


NF-κB Pathway Inhibitor Screening and Chemical Probe Development

The target compound is structurally anchored in the validated piperidinyl-thiazole NF-κB inhibitor scaffold described by Leban et al. (2007), where systematic SAR yielded inhibitors with EC₅₀ values ranging from 0.1 to >20 μM [1]. Its dual-sulfonyl substitution pattern—absent from the Leban compound set—offers a differentiated electronic profile for NF-κB reporter gene assay screening. Laboratories seeking to expand their NF-κB inhibitor chemical space beyond well-characterized probes such as SC75741 (EC₅₀ = 200 nM) should consider this compound for comparative dose-response profiling in A549-NF-κB-SEAP or similar reporter systems, with the QSAR framework (R² = 0.84) providing a predictive basis for expected potency [1].

Antimicrobial Hit Identification Leveraging 4-Methylpiperidine-Thiazole Substructures

The 4-methylpiperidine-thiazole substructure demonstrated the highest antibacterial activity within the Tay et al. (2017) naphthylthiazolylamine series, with MIC = 62.5 μg/mL against P. aeruginosa [2]. The target compound extends this substructure into a distinct chemotype through dual-sulfonyl substitution, offering an opportunity to test whether the 4-methylpiperidine-thiazole antimicrobial pharmacophore is portable across different thiazole core substitution patterns. Recommended for inclusion in medium-throughput antimicrobial screening panels against Gram-negative and fungal pathogens, with the unsubstituted piperidine analog serving as a critical negative control to isolate the contribution of the 4-methyl group.

Cdc7 Kinase Inhibitor Lead Exploration in Unexplored Trisubstituted Thiazole Chemical Space

The Reichelt et al. (2014) trisubstituted thiazole Cdc7 inhibitor series established that diverse C5-amine substituents are tolerated while maintaining selectivity over CDK2 (>10-fold) [3]. The target compound introduces a dual-sulfonyl C2/C4 motif and a 4-methylpiperidine C5 substituent—both absent from the published Reichelt SAR—representing unexplored vectors within this validated kinase inhibitor template. Recommended for biochemical Cdc7/Dbf4 AlphaScreen testing followed by CDK2 counter screening to determine whether the dual-sulfonyl electronic environment supports or disrupts hinge-region kinase binding, with the QSAR model of Ye et al. providing computational predictions to guide experimental prioritization [4].

11β-HSD1 Inhibitor Pharmacophore Validation for Wound Healing and Metabolic Disorder Research

The target compound falls within the Markush claims of WO2004112784A1, which covers sulfonyl-thiazole compounds as 11β-HSD1 inhibitors for wound healing promotion [5]. Given that thiazole-based 11β-HSD1 inhibitors have achieved IC₅₀ values as low as 96 nM with >200-fold selectivity over 11β-HSD2, the target compound can serve as a structurally distinct entry point for 11β-HSD1 inhibitor SAR exploration [6]. Recommended for biochemical 11β-HSD1/11β-HSD2 selectivity profiling, with carbenoxolone as a non-selective reference inhibitor. The dual-sulfonyl motif may confer metabolic stability advantages over mono-sulfonyl or carboxamide 11β-HSD1 inhibitor chemotypes.

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